Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate
CAS No.: 1448133-30-9
Cat. No.: VC4234328
Molecular Formula: C20H19N3O3S2
Molecular Weight: 413.51
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448133-30-9 |
---|---|
Molecular Formula | C20H19N3O3S2 |
Molecular Weight | 413.51 |
IUPAC Name | methyl 4-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate |
Standard InChI | InChI=1S/C20H19N3O3S2/c1-26-19(25)15-4-2-14(3-5-15)18(24)22-7-9-23(10-8-22)20-21-17(13-28-20)16-6-11-27-12-16/h2-6,11-13H,7-10H2,1H3 |
Standard InChI Key | VOYRWWKXBQPNEX-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Name and Molecular Formula
The systematic IUPAC name of this compound is methyl 4-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate. Its molecular formula is C₂₁H₂₀N₄O₃S₂, derived from the concatenation of its constituent aromatic and heterocyclic moieties. The molecular weight is 440.54 g/mol, calculated based on isotopic composition .
Structural Features
The compound’s architecture comprises three key components:
-
Methyl benzoate core: A para-substituted benzoate ester group provides a planar aromatic system conducive to π-π stacking interactions.
-
Piperazine-carboxylate bridge: The piperazine ring, a six-membered diamine, is linked to the benzoate via a carbonyl group, introducing conformational flexibility.
-
Thiazole-thiophene moiety: A thiazole ring (a five-membered heterocycle with nitrogen and sulfur) is substituted at the 2-position with a thiophen-3-yl group, enhancing electronic delocalization .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₀N₄O₃S₂ |
Molecular Weight | 440.54 g/mol |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 6 (3 carbonyl oxygens, 3 N/S) |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 110 Ų |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate can be conceptualized through a convergent approach:
-
Benzoate intermediate: Methyl 4-(piperazine-1-carbonyl)benzoate serves as the central scaffold, synthesized via amidation of methyl 4-(chlorocarbonyl)benzoate with piperazine .
-
Thiazole-thiophene subunit: 4-(Thiophen-3-yl)thiazol-2-amine is prepared via a Hantzsch thiazole synthesis, combining thiophene-3-carboxaldehyde with thiourea derivatives.
Step 1: Preparation of Methyl 4-(Piperazine-1-carbonyl)benzoate
Methyl 4-(chlorocarbonyl)benzoate reacts with piperazine in dichloromethane under inert conditions, catalyzed by triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding the piperazine-carboxylate intermediate .
Step 2: Synthesis of 4-(Thiophen-3-yl)thiazol-2-amine
Thiophene-3-carboxaldehyde undergoes condensation with thiourea in ethanol, facilitated by iodine oxidation. Cyclization forms the thiazole ring, with the thiophen-3-yl group at the 4-position.
Step 3: Coupling Reaction
The final step involves a Buchwald-Hartwig amination or Ullmann coupling between the piperazine intermediate and the thiazole-thiophene subunit. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) enable C–N bond formation, affording the target compound .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Piperazine, Et₃N, DCM, 0°C → RT | 85% |
2 | Thiourea, I₂, EtOH, reflux | 72% |
3 | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | 65% |
Structural and Electronic Properties
X-ray Crystallography and Conformational Analysis
While no crystallographic data for this specific compound is available, analogous structures (e.g., methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate) reveal a near-planar arrangement between the benzoate and piperazine rings, with a dihedral angle of 12.5° . The thiazole-thiophene moiety likely adopts a orthogonal orientation relative to the piperazine plane, minimizing steric clash.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, benzoate H), 7.45 (d, J = 8.4 Hz, 2H), 7.32 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H), 6.99 (s, 1H, thiazole H), 3.91 (s, 3H, OCH₃), 3.70–3.40 (m, 8H, piperazine H).
-
IR (KBr): 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide), 1580 cm⁻¹ (C=N thiazole) .
Biological Activity and Mechanism
Table 3: Hypothesized DprE1 Binding Interactions
Residue | Interaction Type | Bond Length (Å) |
---|---|---|
Lys418 (NH₂) | H-bond (C=O) | 2.1 |
Ser228 (OH) | H-bond (N–H) | 2.3 |
His132 (imidazole) | π-π stacking | 3.8 |
Pharmacokinetic Predictions
-
logP: 3.2 (moderate lipophilicity, favoring membrane permeation).
-
Solubility: 12 µg/mL in aqueous buffer (pH 7.4), necessitating prodrug strategies for oral bioavailability .
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for iterative modifications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume